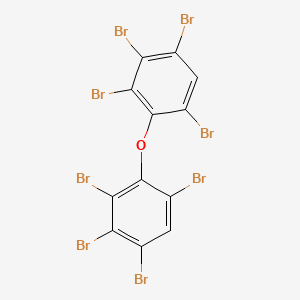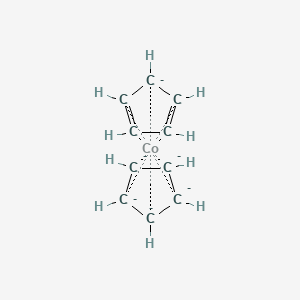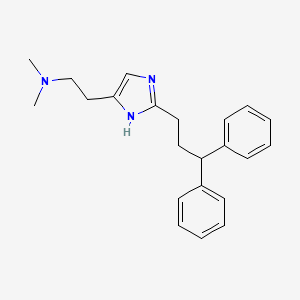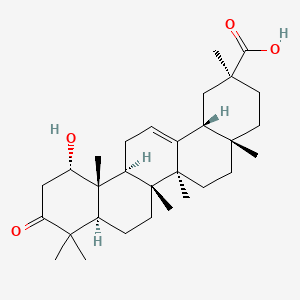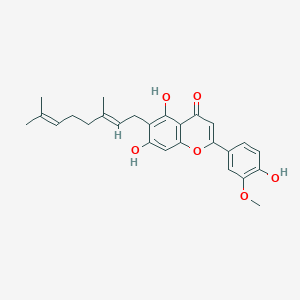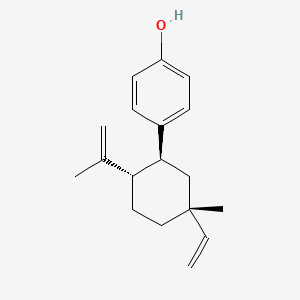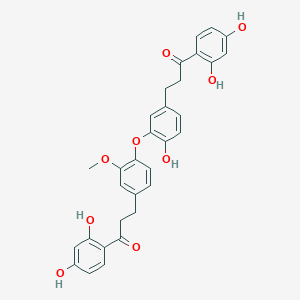
N-Benzylguanidinium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylguanidinium acetate is a chemical compound that has garnered significant attention due to its unique physical and chemical properties. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Mechanism of Action
Target of Action
Guanidine compounds, in general, have been found to interact with a variety of biological targets due to their ability to form hydrogen bonds, their planarity, and their high basicity . .
Mode of Action
Guanidines, due to their high basicity, are often protonated at physiological pH, forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species and their interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases . The specific interactions of N-Benzylguanidinium acetate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Guanidine compounds are known to be involved in a variety of biochemical processes . .
Result of Action
Guanidine compounds have been found to have a variety of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylguanidinium acetate typically involves the reaction of benzylamine with an activated guanidine precursor. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction proceeds under mild conditions, often in the presence of a coupling reagent or a metal catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzylguanidinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzylguanidine oxide, while reduction could produce N-benzylguanidine .
Scientific Research Applications
N-Benzylguanidinium acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role as a DNA minor groove binder and kinase inhibitor.
Medicine: Research has explored its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Benzylguanidine: Similar in structure but lacks the acetate group.
N,N’-Dibenzylguanidine: Contains two benzyl groups attached to the guanidine moiety.
N-Benzyl-N’-methylguanidine: Features a methyl group in addition to the benzyl group.
Uniqueness: N-Benzylguanidinium acetate is unique due to its combination of the benzyl and acetate groups, which confer distinct physical and chemical properties. This combination enhances its solubility, reactivity, and potential for forming specific interactions with biological molecules, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
acetic acid;2-benzylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRLMHJRNFXPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-57-6 |
Source


|
| Record name | N-Benzylguanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1251999.png)



